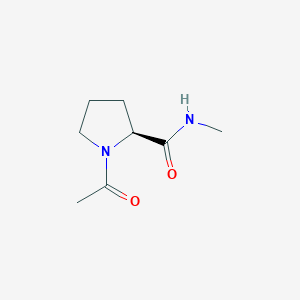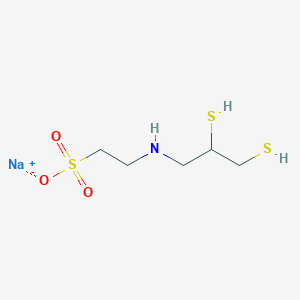
N-(2,3-Dimercaptopropyl)taurine sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dimercaptopropyl)taurine sodium salt, also known as DMTS, is a chelating agent that has been widely used in scientific research for its ability to bind to heavy metals and remove them from biological systems. This compound was first synthesized in the 1980s and has since been studied for its potential therapeutic applications in a variety of diseases.
Wirkmechanismus
The mechanism of action of N-(2,3-Dimercaptopropyl)taurine sodium salt involves the formation of stable complexes with heavy metals, which are then excreted from the body. N-(2,3-Dimercaptopropyl)taurine sodium salt has a high affinity for mercury and is able to remove it from the brain, liver, and kidneys. It has also been shown to protect against the toxic effects of lead and cadmium.
Biochemische Und Physiologische Effekte
In addition to its chelating properties, N-(2,3-Dimercaptopropyl)taurine sodium salt has been shown to have a number of biochemical and physiological effects. It has been demonstrated to have antioxidant activity, which may contribute to its protective effects against heavy metal toxicity. N-(2,3-Dimercaptopropyl)taurine sodium salt has also been shown to modulate the activity of certain enzymes, such as acetylcholinesterase and superoxide dismutase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,3-Dimercaptopropyl)taurine sodium salt for lab experiments is its ability to chelate heavy metals, which can interfere with analytical techniques and confound experimental results. However, N-(2,3-Dimercaptopropyl)taurine sodium salt has some limitations as well. It can be difficult to obtain pure N-(2,3-Dimercaptopropyl)taurine sodium salt, and its stability in aqueous solutions can be a challenge.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-Dimercaptopropyl)taurine sodium salt. One area of interest is its potential therapeutic applications in diseases associated with heavy metal toxicity, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new chelating agents based on the structure of N-(2,3-Dimercaptopropyl)taurine sodium salt, which may have improved properties and efficacy. Finally, there is a need for further studies on the safety and toxicity of N-(2,3-Dimercaptopropyl)taurine sodium salt, particularly in humans.
Synthesemethoden
The synthesis of N-(2,3-Dimercaptopropyl)taurine sodium salt involves the reaction of taurine with 2,3-dimercaptopropanol in the presence of sodium hydroxide. The resulting product is a white crystalline powder that is soluble in water and has a molecular weight of 267.37 g/mol.
Wissenschaftliche Forschungsanwendungen
N-(2,3-Dimercaptopropyl)taurine sodium salt has been extensively studied for its ability to chelate heavy metals, particularly mercury, lead, and cadmium. This property makes it a valuable tool in scientific research, as it can be used to remove these toxic metals from biological samples and prevent their interference with analytical techniques.
Eigenschaften
CAS-Nummer |
19872-06-1 |
|---|---|
Produktname |
N-(2,3-Dimercaptopropyl)taurine sodium salt |
Molekularformel |
C5H12NNaO3S3 |
Molekulargewicht |
253.3 g/mol |
IUPAC-Name |
sodium;2-[2,3-bis(sulfanyl)propylamino]ethanesulfonate |
InChI |
InChI=1S/C5H13NO3S3.Na/c7-12(8,9)2-1-6-3-5(11)4-10;/h5-6,10-11H,1-4H2,(H,7,8,9);/q;+1/p-1 |
InChI-Schlüssel |
WZUGYSQXOSQMGX-UHFFFAOYSA-M |
Isomerische SMILES |
C(CS(=O)(=O)[O-])NCC(CS)S.[Na+] |
SMILES |
C(CS(=O)(=O)[O-])NCC(CS)S.[Na+] |
Kanonische SMILES |
C(CS(=O)(=O)[O-])NCC(CS)S.[Na+] |
Synonyme |
Taurine, N-(2,3-dimercaptopropyl)-, sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




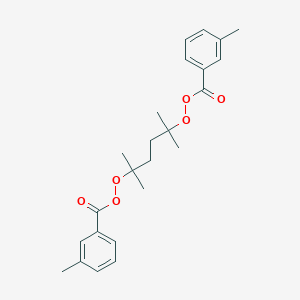
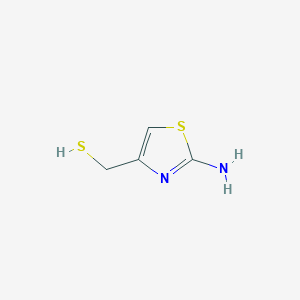
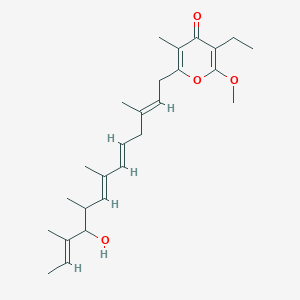
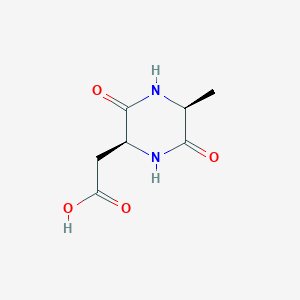
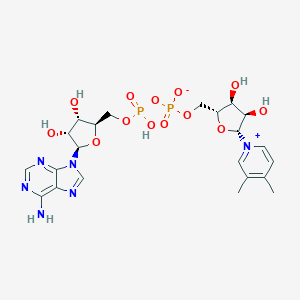
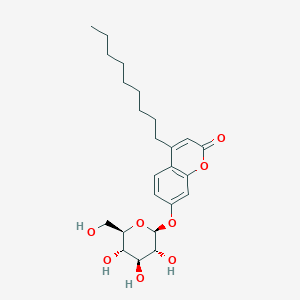

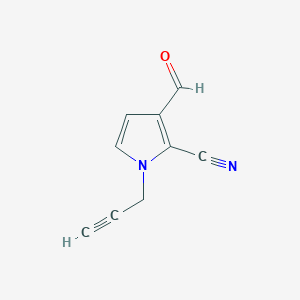
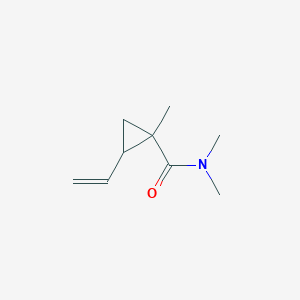
![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)


